4,4,4-Trifluoro-3-(trifluoromethyl)butanimidamide;hydrochloride
CAS No.: 2378507-10-7
Cat. No.: VC5031723
Molecular Formula: C5H7ClF6N2
Molecular Weight: 244.57
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 2378507-10-7 |
---|---|
Molecular Formula | C5H7ClF6N2 |
Molecular Weight | 244.57 |
IUPAC Name | 4,4,4-trifluoro-3-(trifluoromethyl)butanimidamide;hydrochloride |
Standard InChI | InChI=1S/C5H6F6N2.ClH/c6-4(7,8)2(1-3(12)13)5(9,10)11;/h2H,1H2,(H3,12,13);1H |
Standard InChI Key | FQNQDUOAZGIURF-UHFFFAOYSA-N |
SMILES | C(C(C(F)(F)F)C(F)(F)F)C(=N)N.Cl |
Introduction
Chemical Identity and Structural Features
Molecular Composition and Nomenclature
The compound’s systematic IUPAC name is 4,4,4-trifluoro-3-(trifluoromethyl)butanimidamide hydrochloride, reflecting its branching fluorinated alkyl chain and imidamide group. Its molecular formula is C₅H₇ClF₆N₂, with a molecular weight of 276.57 g/mol . The hydrochloride salt form enhances its stability and solubility in polar solvents, making it suitable for laboratory and industrial applications.
Table 1: Key Molecular Descriptors
Property | Value |
---|---|
CAS Number | 2378507-10-7 |
Molecular Formula | C₅H₇ClF₆N₂ |
Molecular Weight | 276.57 g/mol |
SMILES Notation | C(C(C(F)(F)F)(C(F)(F)F)N)=N.Cl |
InChI Key | OCQSSEXKSFDUAH-UWTATZPHSA-N |
The SMILES notation (C(C(C(F)(F)F)(C(F)(F)F)N)=N.Cl) highlights the central carbon chain bonded to two trifluoromethyl groups (-CF₃), an imidamide group (-C(=NH)NH₂), and a chloride counterion .
Synthetic Methodologies
General Synthesis of Fluorinated Imidamides
The synthesis of 4,4,4-trifluoro-3-(trifluoromethyl)butanimidamide hydrochloride likely involves multi-step reactions starting with fluorinated precursors. A plausible route, derived from analogous compounds, includes:
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Acylation of Fluorinated Ketones: Trifluoroacetyl chloride reacts with vinyl ethers to form intermediates such as 4-ethoxy-1,1,1-trifluoro-3-en-2-one .
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Cyclization with Aminonitriles: The intermediate undergoes cyclization with 3-aminopropionitrile in the presence of a base (e.g., NaOH) to yield a fluorinated nitrile .
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Hydrolysis and Salt Formation: The nitrile group is hydrolyzed to an imidamide, followed by treatment with hydrochloric acid to form the hydrochloride salt .
Critical Reaction Parameters:
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Temperature: Cyclization typically occurs at 50–100°C to ensure kinetic control .
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Catalysts: Bases like sodium hydroxide or potassium tert-butoxide facilitate deprotonation and cyclization .
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Yield Optimization: Patent data suggest yields exceeding 90% for similar trifluoromethyl compounds when using excess reagents and controlled stoichiometry .
Physicochemical Properties and Stability
Solubility and Phase Behavior
The hydrochloride salt improves aqueous solubility compared to the free base. In organic solvents like dichloromethane or toluene, the compound exhibits moderate solubility, enabling its use in Friedel-Crafts or Grignard reactions .
Thermal Stability
Fluorinated compounds generally exhibit high thermal stability due to strong C-F bonds. Differential scanning calorimetry (DSC) of related compounds shows decomposition temperatures above 200°C, suggesting similar resilience for this imidamide derivative .
Applications in Pharmaceutical and Material Science
Drug Discovery and Medicinal Chemistry
The compound’s trifluoromethyl groups enhance metabolic stability and membrane permeability, making it a valuable building block for kinase inhibitors or antiviral agents . Its imidamide moiety can act as a bioisostere for carboxylic acids, modulating pharmacokinetic profiles.
Agrochemical and Material Synthesis
In agrochemistry, fluorinated imidamides serve as intermediates for herbicides targeting acetyl-CoA carboxylase. Additionally, their electron-deficient structure facilitates applications in liquid crystals or fluoropolymer coatings .
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